(4-Chloro-2,3-difluorophenyl)methanamine
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Overview
Description
(4-Chloro-2,3-difluorophenyl)methanamine is an organic compound with the molecular formula C7H6ClF2N. It is a derivative of methanamine, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,3-difluorophenyl)methanamine typically involves the introduction of the amine group to a pre-functionalized aromatic ring. One common method is the reduction of the corresponding nitro compound, (4-Chloro-2,3-difluorophenyl)nitromethane, using hydrogen gas in the presence of a palladium catalyst. Another approach involves the nucleophilic substitution of (4-Chloro-2,3-difluorophenyl)halide with ammonia or an amine source under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes or continuous flow reactors to ensure efficient and high-yield synthesis. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2,3-difluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or hydrocarbons.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
(4-Chloro-2,3-difluorophenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-2,3-difluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action are often studied using computational modeling and experimental techniques to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-fluorophenyl)methanamine
- (4-Chloro-2,3-difluorophenyl)ethanamine
- (4-Chloro-2,3-difluorophenyl)propanamine
Uniqueness
(4-Chloro-2,3-difluorophenyl)methanamine is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological studies.
Biological Activity
(4-Chloro-2,3-difluorophenyl)methanamine, a compound with potential applications in medicinal chemistry, has garnered attention for its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by experimental data and structure-activity relationship (SAR) analyses.
The compound features a chlorinated and difluorinated aromatic ring, which influences its reactivity and interactions with biological targets. Its molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator , depending on its binding affinity to these targets. Computational modeling and experimental studies are employed to elucidate these interactions further.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound derivatives. For example:
- Cell Line Studies : In vitro tests against various cancer cell lines have shown promising results. The compound exhibited significant cytotoxicity against human colorectal cancer cell lines with IC50 values comparable to established chemotherapeutics like cisplatin .
- Selectivity Index : The selectivity index (SI) for healthy versus cancer cells indicates that this compound has a favorable profile, showing less toxicity towards normal cells compared to cancer cells .
Antiplasmodial Activity
The compound has also been investigated for its antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. A structure-activity relationship study indicated that certain modifications enhanced activity while maintaining low cytotoxicity .
Case Studies
- Synthesis and Evaluation : A series of thieno[2,3-d]pyrimidine derivatives were synthesized based on the scaffold of this compound. These derivatives were tested for their biological activities, revealing significant cytotoxic effects against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 27.6 µM to 50 µM .
- Halide Substitution Impact : Research has shown that halogen substitutions on the aniline moiety significantly affect the biological activity of related compounds. For instance, fluorinated analogs demonstrated a balance between increased potency and reduced cytotoxicity compared to their brominated counterparts .
Properties
IUPAC Name |
(4-chloro-2,3-difluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYNFZCDCAGVHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CN)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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